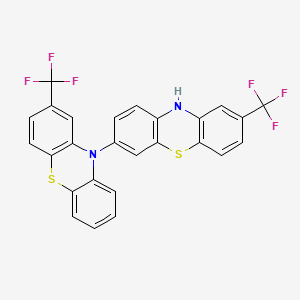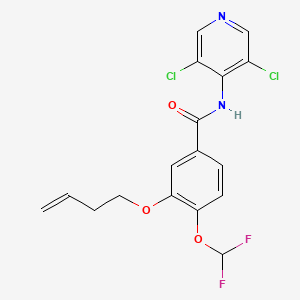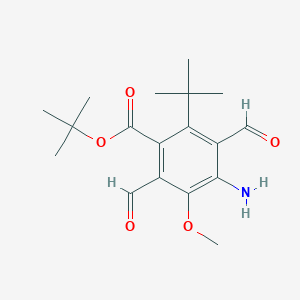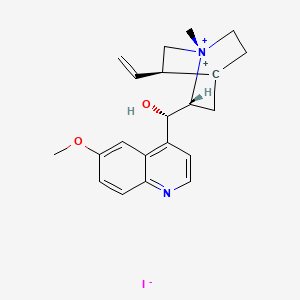
Quinidine a-Methiodide; (9S)-9-Hydroxy-6'-methoxy-1-methylcinchonanium Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinidine methiodide: is a derivative of quinidine, which is a dextrorotatory stereoisomer of quinine. Quinidine is an alkaloid found in the bark of the Cinchona tree and has been used historically as an antiarrhythmic agent and antimalarial. Quinidine methiodide, specifically, is a quaternary ammonium compound that has been studied for its pharmacological properties and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinidine methiodide can be synthesized through the methylation of quinidine. The process involves the reaction of quinidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of quinidine methiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions: Quinidine methiodide undergoes various chemical reactions, including:
Oxidation: Quinidine methiodide can be oxidized to form quinidine N-oxide.
Reduction: It can be reduced to form dihydroquinidine methiodide.
Substitution: Quinidine methiodide can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and cyanides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine methiodide.
Substitution: Various substituted quinidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Quinidine methiodide is used as a reagent in organic synthesis, particularly in the preparation of other quinidine derivatives. It is also used in the study of stereochemistry and reaction mechanisms .
Biology: In biological research, quinidine methiodide is used to study ion channel function and to investigate the pharmacological effects of quinidine derivatives on cellular processes .
Medicine: Quinidine methiodide has been explored for its potential therapeutic applications, including its use as an antiarrhythmic agent and in the treatment of certain types of epilepsy .
Industry: In the pharmaceutical industry, quinidine methiodide is used in the development and testing of new drugs. It serves as a reference compound in quality control and analytical testing .
Mecanismo De Acción
Quinidine methiodide exerts its effects primarily by blocking sodium and potassium ion channels in cardiac cells. This action prolongs the action potential duration and refractory period, which helps to restore normal heart rhythm in patients with arrhythmias. The compound also affects other ion channels and receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Quinidine: The parent compound, used as an antiarrhythmic and antimalarial agent.
Quinine: Another stereoisomer of quinidine, primarily used as an antimalarial.
Cinchonine and Cinchonidine: Other alkaloids derived from the Cinchona tree with similar pharmacological properties.
Uniqueness: Quinidine methiodide is unique due to its quaternary ammonium structure, which imparts different pharmacokinetic and pharmacodynamic properties compared to its parent compound, quinidine. This structural difference affects its solubility, absorption, and distribution in the body, making it a valuable compound for specific therapeutic applications .
Propiedades
Fórmula molecular |
C21H26IN2O2+ |
|---|---|
Peso molecular |
465.3 g/mol |
InChI |
InChI=1S/C21H26N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+2;/p-1/t14-,20+,21-,23-;/m0./s1 |
Clave InChI |
QUYYZNGYZYJDBE-MCFQWXNWSA-M |
SMILES isomérico |
C[N@@+]12CC[C+](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-] |
SMILES canónico |
C[N+]12CC[C+](CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)

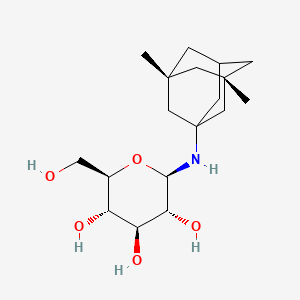
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
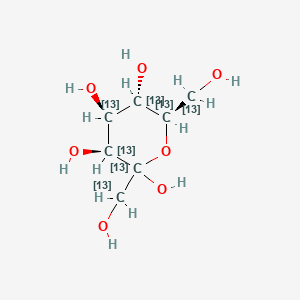
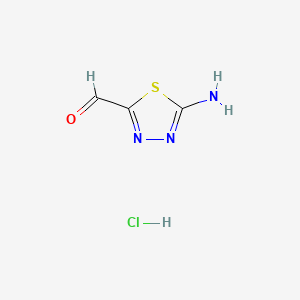
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
